molecular formula C17H19N3O5S B5448618 N-(2,3-dihydroxypropyl)-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide

N-(2,3-dihydroxypropyl)-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide

Cat. No.: B5448618
M. Wt: 377.4 g/mol
InChI Key: LDSHHKUXGQIQME-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzothiazole group, an oxazole group, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzothiazole group could be introduced through a reaction involving a benzene derivative and a thiazole derivative . The oxazole group could be introduced through a cyclization reaction involving a suitable precursor . The carboxamide group could be introduced through a reaction with a carboxylic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzothiazole and oxazole rings are aromatic, which means they are planar and have a delocalized π electron system . The carboxamide group is also planar and can participate in hydrogen bonding due to the presence of the carbonyl (C=O) and amide (N-H) groups .


Chemical Reactions Analysis

The chemical reactions of this compound would be determined by the functional groups present in it. The benzothiazole and oxazole rings could undergo electrophilic substitution reactions . The carboxamide group could undergo hydrolysis to give a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the carboxamide group could make it polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it could interact with biological targets such as enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and the specific functional groups present in it. It’s always important to handle chemical compounds with care and use appropriate safety measures .

Future Directions

The future research directions for this compound could involve studying its potential uses, such as in medicine or materials science. It could also involve studying its synthesis and properties in more detail .

Properties

IUPAC Name

N-(2,3-dihydroxypropyl)-N-methyl-2-[(2-methyl-1,3-benzothiazol-5-yl)oxymethyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-10-18-13-5-12(3-4-15(13)26-10)24-9-16-19-14(8-25-16)17(23)20(2)6-11(22)7-21/h3-5,8,11,21-22H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSHHKUXGQIQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)OCC3=NC(=CO3)C(=O)N(C)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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